3-{4-[(4-Methylbenzyl)oxy]phenyl}-1-propanol
CAS No.: 885949-51-9
Cat. No.: VC7925187
Molecular Formula: C17H20O2
Molecular Weight: 256.34 g/mol
* For research use only. Not for human or veterinary use.
![3-{4-[(4-Methylbenzyl)oxy]phenyl}-1-propanol - 885949-51-9](/images/structure/VC7925187.png)
Specification
CAS No. | 885949-51-9 |
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Molecular Formula | C17H20O2 |
Molecular Weight | 256.34 g/mol |
IUPAC Name | 3-[4-[(4-methylphenyl)methoxy]phenyl]propan-1-ol |
Standard InChI | InChI=1S/C17H20O2/c1-14-4-6-16(7-5-14)13-19-17-10-8-15(9-11-17)3-2-12-18/h4-11,18H,2-3,12-13H2,1H3 |
Standard InChI Key | VCGBLTKXKLQXIE-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)COC2=CC=C(C=C2)CCCO |
Canonical SMILES | CC1=CC=C(C=C1)COC2=CC=C(C=C2)CCCO |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Structure and Stereochemical Considerations
The compound’s IUPAC name, 3-{4-[(4-methylbenzyl)oxy]phenyl}-1-propanol, reflects its branched structure:
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A propanol chain (1-propanol) forms the backbone, with the hydroxyl group at position 1.
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Position 3 of the propanol is substituted with a 4-[(4-methylbenzyl)oxy]phenyl group, comprising a benzene ring linked via an ether bond to a 4-methylbenzyl moiety .
The absence of chiral centers in the molecule suggests it exists as a single stereoisomer, though impurities or synthetic byproducts may introduce variability.
Key Physicochemical Data
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 256.34 g/mol | |
Melting Point | 78–80°C | |
CAS Registry Number | 885949-51-9 | |
MDL Number | MFCD06797382 |
Synthetic Pathways and Manufacturing
Reported Synthetic Strategies
While the provided sources lack explicit details on the synthesis of 3-{4-[(4-methylbenzyl)oxy]phenyl}-1-propanol, analogous methodologies for structurally related compounds suggest plausible routes:
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Etherification of Phenolic Precursors:
A phenolic precursor (e.g., 4-hydroxyphenylpropanol) could undergo alkylation with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. This Williamson ether synthesis would form the benzyl-protected ether linkage . -
Reductive Amination or Hydroboration:
If the propanol chain originates from an aldehyde or ketone intermediate, sodium borohydride or other reducing agents might be employed to yield the alcohol . For example, the reduction of 3-{4-[(4-methylbenzyl)oxy]phenyl}propanal could produce the target compound. -
Protection-Deprotection Strategies:
Temporary protection of the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) during synthesis could prevent unwanted side reactions, followed by deprotection under mild acidic conditions .
Challenges in Synthesis
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Regioselectivity: Ensuring the benzyl group attaches exclusively to the para position of the phenyl ring requires stringent reaction conditions.
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Purification: The compound’s moderate polarity (logP ≈ 3.5 estimated) may necessitate chromatographic techniques for isolation, as indicated by suppliers offering purified samples at ≥95% purity .
Parameter | Specification | Source |
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Hazard Statements | H315 (Causes skin irritation) | |
Precautionary Measures | Use gloves/eye protection |
The compound is classified as an irritant, necessitating handling in well-ventilated areas with personal protective equipment. No data on acute toxicity or environmental impact are provided.
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